Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD

Pharmacokinetics FGF21 Analog Half-life

Researchers using native FGF21 face rapid clearance (half-life 30-120 min) and in vitro aggregation, limiting in vivo metabolic studies. Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD (PF-05231023) eliminates these barriers: • 70-fold extended circulating half-life vs. native FGF21, enabling once-weekly dosing in rodent and NHP models. • Clinically validated: 33-43% triglyceride reduction and 15.7-28.6% HDL increase in human trials; significant atherosclerotic plaque reduction in Apoe-/- mice. • Heterobifunctional PROTAC linker with unique maleimide-PEG2-azetidinone architecture for defined ternary complex geometry. Supplied with ≥98% purity, comprehensive QC documentation, and ambient global shipping.

Molecular Formula C26H32N4O8
Molecular Weight 528.6 g/mol
CAS No. 1037589-69-7
Cat. No. B609956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG2-C2-amido-Ph-C2-CO-AZD
CAS1037589-69-7
SynonymsPF-05231023;  PF05231023;  PF 05231023;  PF-5231023;  PF5231023;  PF 5231023
Molecular FormulaC26H32N4O8
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
InChIInChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32)
InChIKeyBJDLYWUPKGDHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-05231023: FGF21 Analog & PROTAC Linker Overview


Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD (CAS 1037589-69-7), also known as PF-05231023 or Mal-PEG2-AZD, is a heterobifunctional PEG-based linker and a long-acting fibroblast growth factor 21 (FGF21) analog. Structurally, it is a complex bioconjugate consisting of two engineered [des-His1, Ala129Cys]FGF21 molecules covalently attached to a non-targeting human IgG1κ scaffold [1]. This dual functionality enables its use as both a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation and as an FGF21-receptor agonist investigated for metabolic disorders [2].

PF-05231023 Substitution Limitations


Simple substitution of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD with another FGF21 analog or PROTAC linker is scientifically unsound due to its unique dual-role architecture and validated pharmacokinetic profile. Native FGF21 suffers from a short circulating half-life (30–120 min) and aggregation in vitro, severely limiting its therapeutic utility [1]. In contrast, PF-05231023's engineered scaffold confers a 70-fold extension in half-life while preserving full agonist activity at the FGFR1c/β-Klotho complex [2]. Furthermore, as a PROTAC linker, its specific maleimide-PEG2-amide-phenyl-C2-azetidinone structure provides defined spacing and conjugation chemistry that cannot be replicated by generic PEG linkers with differing lengths or functional groups. The quantitative evidence below demonstrates that this compound occupies a distinct position at the intersection of metabolic pharmacology and targeted protein degradation, necessitating its specific selection over seemingly similar alternatives.

PF-05231023 Comparative Evidence


Half-Life Extension vs. Native FGF21

PF-05231023 exhibits a 70-fold increase in circulating half-life compared to native FGF21, overcoming the rapid clearance that limits clinical utility of the endogenous hormone [1]. This dramatic PK enhancement is achieved through Fc-fusion engineering while retaining full biological activity.

Pharmacokinetics FGF21 Analog Half-life

FGFR1c/β-Klotho Receptor Potency

PF-05231023 retains potent agonist activity at the FGFR1c/β-Klotho complex, stimulating ERK1/2 phosphorylation with an EC50 in the low nanomolar range (~0.5–1 nM) . This potency is comparable to native wild-type FGF21 (EC50 ~0.44 nM) measured in similar cellular assays [1], indicating that engineering for extended half-life did not compromise receptor activation.

FGF21 Receptor Agonist EC50 Pharmacodynamics

Clinical Triglyceride Reduction

In a placebo-controlled multiple ascending-dose study in obese subjects with hypertriglyceridemia, once-weekly intravenous administration of PF-05231023 for 4 weeks resulted in a significant mean placebo-adjusted reduction in fasting triglycerides of 33–43% across all doses by day 25 [1]. This magnitude of triglyceride lowering is comparable to or exceeds that reported for other FGF21 analogs in similar patient populations.

Triglycerides Dyslipidemia Phase 1 Clinical Trial

HDL Cholesterol and Adiponectin Elevation

Beyond triglyceride lowering, PF-05231023 demonstrated significant placebo-adjusted increases in HDL cholesterol (15.7–28.6%) and adiponectin (1574 to 3272 ng/mL) across all doses by day 25 in the same clinical study [1]. Adiponectin elevation is a hallmark of FGF21 pharmacology and correlates with improved insulin sensitivity and anti-inflammatory effects.

HDL Cholesterol Adiponectin Cardiometabolic

Atherosclerotic Plaque Reduction

In Apoe-/- mice fed a Western diet for 12 weeks, intraperitoneal administration of PF-05231023 at 10 mg/kg three times weekly for seven consecutive weeks resulted in reduced aortic atherosclerotic plaque area compared to saline controls [1]. Transcriptome analysis revealed downregulation of lipid synthesis-related genes and inhibition of SREBF1, providing mechanistic evidence for anti-atherosclerotic effects.

Atherosclerosis Plaque Reduction Cardiovascular

PROTAC Linker Architecture

Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD is a heterobifunctional bioconjugation linker containing a maleimide group for thiol conjugation and an azetidinone (AZD) moiety, separated by a PEG2 spacer and an aromatic ring . This specific architecture has been utilized in the development of protein- and peptidomimetic-antibody conjugates, including the FGF21 protein-antibody conjugate PF-05231023 and κ-opioid receptor (KOR) agonists .

PROTAC Linker Targeted Protein Degradation Bioconjugation

PF-05231023 Optimal Applications


Metabolic Disease Research

PF-05231023 is the optimal choice for preclinical and clinical studies investigating FGF21-mediated improvements in dyslipidemia, obesity, and type 2 diabetes where extended half-life is critical. Its 70-fold half-life extension over native FGF21 [1] and clinically validated triglyceride reduction of 33–43% make it uniquely suited for once-weekly dosing regimens in rodent and non-human primate models, as well as in translational human studies. Researchers procuring this compound for metabolic pharmacology should prioritize it over native FGF21 or shorter-acting analogs when sustained receptor engagement is required.

Cardiovascular and Atherosclerosis Research

Given the demonstrated reduction in aortic atherosclerotic plaque area in Apoe-/- mice [1], PF-05231023 is particularly valuable for cardiovascular research programs investigating the anti-atherosclerotic effects of FGF21 agonism. The compound's ability to downregulate lipid synthesis genes and improve HDL cholesterol (15.7–28.6% increase) supports its selection for studies examining the intersection of lipid metabolism and cardiovascular disease. Procurement for atherosclerosis research should favor PF-05231023 over other FGF21 analogs that lack validated plaque-reduction data.

PROTAC Synthesis with PEG2-Azetidinone Linker

As a heterobifunctional PROTAC linker with a unique maleimide-PEG2-amide-phenyl-C2-azetidinone architecture [1], Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD is essential for synthesizing PROTACs that require this precise spacer length and conjugation chemistry. The azetidinone moiety provides distinct reactivity not available in standard maleimide-PEG-NHS or Val-Cit-PAB linkers. This compound should be procured when reproducing the exact PF-05231023 bioconjugate structure or when developing novel PROTACs where the PEG2-azetidinone geometry is predicted to optimize ternary complex formation and target degradation efficiency.

Alcohol Consumption & Behavioral Pharmacology

Recent research demonstrates that PF-05231023 broadly suppresses alcohol-motivated behaviors without impacting natural reward, and that targeting FGF21 signaling in combination with GLP-1 agonists may enhance therapeutic efficacy [1]. For behavioral pharmacology and addiction research programs, PF-05231023 is the FGF21 analog of choice due to its validated central nervous system effects and the established literature base examining its impact on alcohol consumption and neuronal activity in the nucleus accumbens. Procurement for these studies should prioritize PF-05231023 over other FGF21 analogs lacking documented behavioral pharmacology data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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